PEG14 Spacer Length: Distinct Spatial Range for Ternary Complex Formation
Acid-PEG14-t-butyl ester provides a 14-unit PEG spacer (molecular weight contribution ~616 Da from the PEG chain), which falls within the optimal reported linker length range of 12 to >20 carbons for PROTAC ternary complex formation . Compared to shorter PEG linkers (e.g., Acid-PEG4-t-butyl ester, PEG MW contribution ~176 Da), the PEG14 spacer offers extended reach that can accommodate larger target proteins or E3 ligases with deeper binding pockets [1]. Cross-study analysis indicates that PROTACs with PEG linkers in the 12-16 unit range frequently demonstrate superior degradation efficiency compared to shorter PEG4-PEG8 linkers for certain target classes, with DC50 values improving by 5- to 20-fold when linker length is optimized to this range [2].
| Evidence Dimension | PEG chain length (number of ethylene oxide units) |
|---|---|
| Target Compound Data | 14 units (MW contribution ~616 Da, extended length ~45-50 Å) |
| Comparator Or Baseline | Acid-PEG4-t-butyl ester: 4 units (MW contribution ~176 Da, extended length ~14-16 Å); Acid-PEG8-t-butyl ester: 8 units (MW contribution ~352 Da, extended length ~28-32 Å) |
| Quantified Difference | 10-unit increase vs PEG4 (3.5× MW contribution, ~3× extended length); 6-unit increase vs PEG8 (1.75× MW contribution, ~1.6× extended length) |
| Conditions | Calculated based on standard PEG monomer contribution (44 Da per EO unit, ~3.5 Å per unit extended conformation) |
Why This Matters
Linker length directly determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination, making PEG14 a critical optimization parameter distinct from shorter PEG variants.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Article, 2025. View Source
- [2] Zhang X, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026. View Source
